

# Ociperlimab and Durvalumab: A Comparative Guide for Researchers

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A head-to-head clinical trial designed to directly compare Ociperlimab and Durvalumab was terminated before patient enrollment, meaning no direct comparative data is available. This guide provides an overview of the existing clinical trial data for each drug individually, their mechanisms of action, and the protocols of key studies.

Ociperlimab, an investigational anti-TIGIT monoclonal antibody, and Durvalumab, an approved anti-PD-L1 monoclonal antibody, are both immunotherapies designed to enhance the body's anti-tumor immune response. While they engage different targets in the immune checkpoint cascade, their ultimate goal is to reactivate T-cells to recognize and eliminate cancer cells.

## **Performance Data from Key Clinical Trials**

Due to the absence of direct comparative studies, this section presents data from significant clinical trials for Ociperlimab and Durvalumab separately. The data is organized by the clinical trial and indication.

# Ociperlimab Clinical Trial Data

Ociperlimab has been studied in combination with other therapies. The following table summarizes key efficacy data from the AdvanTIG-204 trial.



Clinical Trial	Indication	Treatment Arms	N	Median Progressio n-Free Survival (PFS)	Objective Response Rate (ORR)
AdvanTIG- 204	Limited-Stage Small Cell Lung Cancer (LS-SCLC)	Arm A: Ociperlimab + Tislelizumab + cCRT	41	12.6 months	85.4%
Arm B: Tislelizumab + cCRT	42	13.2 months	88.1%		
Arm C: cCRT alone	43	9.5 months	76.7%	-	

cCRT: Concurrent Chemoradiotherapy

In the AdvanTIG-204 study, the addition of Ociperlimab to Tislelizumab and cCRT did not show a significant improvement in PFS compared to Tislelizumab and cCRT alone[1].

#### **Durvalumab Clinical Trial Data**

Durvalumab is approved for several indications, and its efficacy has been demonstrated in multiple Phase 3 trials. The following tables summarize key data from the PACIFIC, CASPIAN, and TOPAZ-1 trials.

PACIFIC Trial: Unresectable, Stage III Non-Small Cell Lung Cancer (NSCLC)



Treatment Arm	N	Median Overall Survival (OS)	5-Year OS Rate	Median Progressio n-Free Survival (PFS)	5-Year PFS Rate
Durvalumab	476	47.5 months	42.9%	16.9 months	33.1%
Placebo	237	29.1 months	33.4%	5.6 months	19.0%

The PACIFIC trial demonstrated a significant and sustained overall survival benefit with Durvalumab as consolidation therapy after chemoradiotherapy[2][3].

CASPIAN Trial: Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

Treatment Arm	N	Median Overall Survival (OS)	3-Year OS Rate	Median Progression- Free Survival (PFS)
Durvalumab + EP	268	12.9 months	17.6%	5.1 months
EP alone	269	10.5 months	5.8%	5.4 months

EP: Etoposide + Cisplatin or Carboplatin

In the CASPIAN trial, the addition of Durvalumab to standard chemotherapy showed a statistically significant improvement in overall survival[4][5][6][7][8].

TOPAZ-1 Trial: Advanced Biliary Tract Cancer (BTC)



Treatment Arm	N	Median Overall Survival (OS)	3-Year OS Rate	Median Progression- Free Survival (PFS)
Durvalumab + GemCis	341	12.9 months	14.6%	7.2 months
Placebo + GemCis	344	11.3 months	6.9%	5.7 months

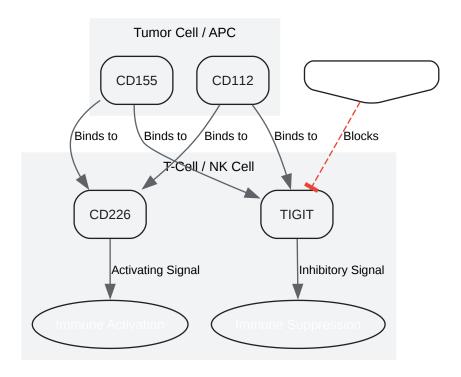
GemCis: Gemcitabine + Cisplatin

The TOPAZ-1 trial showed that adding Durvalumab to chemotherapy resulted in a significant improvement in overall survival for patients with advanced biliary tract cancer[9][10][11][12][13].

# Signaling Pathways and Mechanisms of Action Ociperlimab: Targeting the TIGIT Pathway

Ociperlimab is a monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory checkpoint receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands (CD155 and CD112) on antigen-presenting cells or tumor cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction, thereby "releasing the brakes" on the immune system.





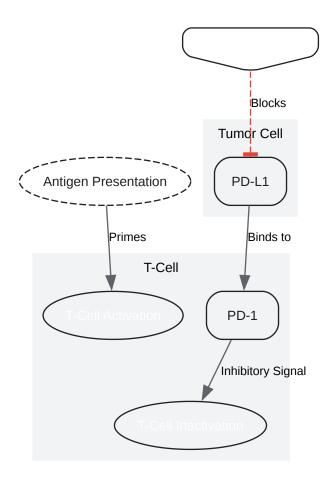
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Ociperlimab blocks the inhibitory TIGIT pathway.

## **Durvalumab: Targeting the PD-1/PD-L1 Pathway**

Durvalumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). PD-L1 can be expressed on tumor cells and other immune cells in the tumor microenvironment. It binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that leads to T-cell exhaustion and immune evasion. Durvalumab blocks the interaction between PD-L1 and PD-1, restoring the T-cell's ability to attack tumor cells.





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Durvalumab blocks the inhibitory PD-1/PD-L1 pathway.

# Experimental Protocols of Key Clinical Trials AdvanTIG-204 (Ociperlimab)

- Phase: 2
- Title: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC.
- Patient Population: Previously untreated patients with limited-stage small-cell lung cancer.
- Treatment Arms:
  - Arm A: Ociperlimab and Tislelizumab plus concurrent chemoradiotherapy (cCRT).



- o Arm B: Tislelizumab plus cCRT.
- Arm C: cCRT alone.
- Primary Endpoint: Progression-Free Survival (PFS) per investigator assessment.
- Key Inclusion Criteria: Histologically or cytologically confirmed LS-SCLC, measurable disease, and ECOG performance status of 0 or 1.
- Key Exclusion Criteria: Prior systemic therapy for LS-SCLC, mixed small-cell/non-small-cell histology.

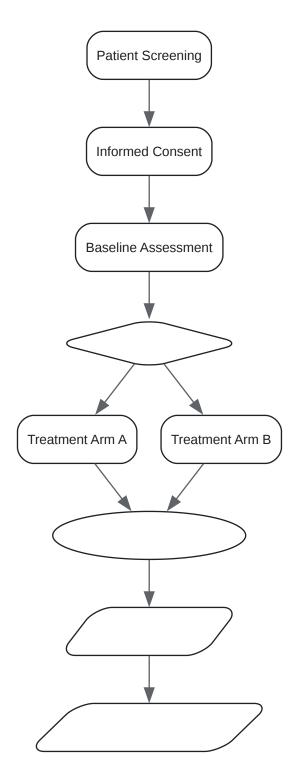
### **PACIFIC (Durvalumab)**

- Phase: 3
- Title: A Global Study to Assess the Effects of MEDI4736 (Durvalumab) Following Concurrent Chemoradiation in Patients With Stage III Unresectable Non-Small Cell Lung Cancer.
- Patient Population: Patients with unresectable, Stage III NSCLC whose disease had not progressed following platinum-based chemotherapy concurrent with radiation therapy.
- Treatment Arms:
  - Durvalumab (10 mg/kg IV every 2 weeks for up to 12 months).
  - Placebo.
- Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
- Key Inclusion Criteria: WHO performance status of 0 or 1, life expectancy of at least 12 weeks.
- Key Exclusion Criteria: Prior exposure to any anti-PD-1 or anti-PD-L1 antibody, active or prior documented autoimmune disease.

### **Representative Clinical Trial Workflow**



The following diagram illustrates a typical workflow for a randomized, controlled clinical trial in oncology, representative of the studies discussed.



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A simplified workflow of a randomized clinical trial.



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